An In-depth Technical Guide to the Synthesis and Characterization of N,N'-bis(2-hydroxyethyl)propanediamide
An In-depth Technical Guide to the Synthesis and Characterization of N,N'-bis(2-hydroxyethyl)propanediamide
This guide provides a comprehensive overview of the synthesis, purification, and characterization of N,N'-bis(2-hydroxyethyl)propanediamide, a functionalized diamide with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol and the scientific rationale behind the experimental choices.
Introduction: The Significance of Functionalized Diamides
N,N'-bis(2-hydroxyethyl)propanediamide belongs to the malonamide class of compounds, which are recognized for their diverse applications. The presence of hydroxyl groups and the diamide linkage imparts specific physicochemical properties, such as increased hydrophilicity and the potential for hydrogen bonding. These characteristics make such molecules interesting candidates for use as crosslinking agents, building blocks in polymer synthesis, and as scaffolds in the design of bioactive molecules. The synthesis of this specific diamide, while not extensively documented in peer-reviewed literature, can be reliably achieved through established amidation reactions. This guide presents a robust and reproducible methodology for its preparation and subsequent characterization.
Synthesis of N,N'-bis(2-hydroxyethyl)propanediamide
The synthesis of N,N'-bis(2-hydroxyethyl)propanediamide is most effectively achieved through the aminolysis of a malonic acid ester, such as diethyl malonate, with 2-aminoethanol (ethanolamine). This reaction is a classic example of nucleophilic acyl substitution.
Reaction Principle and Causality
The reaction proceeds via the nucleophilic attack of the amino group of ethanolamine on the electrophilic carbonyl carbon of the diethyl malonate ester. The ethoxy group of the ester acts as a leaving group. To drive the reaction to completion and form the diamide, a molar excess of ethanolamine is typically not required as the reaction is often performed at elevated temperatures, which facilitates the removal of the ethanol byproduct. The use of a high boiling point solvent or performing the reaction neat (without solvent) at an appropriate temperature can be effective.
Detailed Experimental Protocol
Materials:
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Diethyl malonate (C7H12O4, FW: 160.17 g/mol )
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2-Aminoethanol (Ethanolamine) (C2H7NO, FW: 61.08 g/mol )
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Methanol (for purification)
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Ethyl acetate (for purification)
Equipment:
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Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
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Heating mantle or oil bath
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Rotary evaporator
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Apparatus for vacuum filtration
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Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
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To a 250 mL round-bottom flask, add diethyl malonate (16.02 g, 0.1 mol).
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Add 2-aminoethanol (13.44 g, 0.22 mol) to the flask. A slight excess of the amine is used to ensure complete conversion of the ester.
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The mixture is heated to 120-130 °C with constant stirring. The reaction progress can be monitored by observing the cessation of ethanol reflux in the condenser. The reaction is typically complete within 4-6 hours.
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After the reaction is complete, the flask is allowed to cool to room temperature.
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The excess ethanolamine and the ethanol byproduct are removed under reduced pressure using a rotary evaporator.
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The resulting crude product, a viscous oil or a waxy solid, is then purified.
Purification
The crude N,N'-bis(2-hydroxyethyl)propanediamide can be purified by recrystallization.
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Dissolve the crude product in a minimal amount of hot methanol.
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Slowly add ethyl acetate to the methanolic solution until a slight turbidity persists.
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Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
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Collect the white crystalline product by vacuum filtration and wash with a small amount of cold ethyl acetate.
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Dry the purified product in a vacuum oven at 40-50 °C.
Characterization of N,N'-bis(2-hydroxyethyl)propanediamide
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
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¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are predicted based on the analysis of similar structures. For a related compound, N,N'-Bis(2-hydroxyethyl)oxamide, characteristic proton signals have been reported.[1]
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¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted ¹H NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Multiplicity & Integration |
| ~7.9 | Triplet, 2H (-NH-) |
| ~4.5 | Triplet, 2H (-OH) |
| ~3.4 | Quartet, 4H (-CH₂-OH) |
| ~3.2 | Singlet, 2H (-CO-CH₂-CO-) |
| ~3.1 | Quartet, 4H (-NH-CH₂-) |
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (Amide carbonyl) |
| ~60 | -CH₂-OH |
| ~42 | -NH-CH₂- |
| ~41 | -CO-CH₂-CO- |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of N,N'-bis(2-hydroxyethyl)propanediamide is expected to exhibit characteristic absorption bands for the amide and hydroxyl groups. The infrared spectra of similar secondary amides with hydroxyl groups show characteristic N-H and O-H stretching bands.[2]
| Predicted FTIR Data | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3300-3400 (broad) | O-H and N-H stretching |
| 2850-2950 | C-H stretching |
| 1640-1660 (strong) | C=O stretching (Amide I) |
| 1540-1560 | N-H bending (Amide II) |
| 1050-1150 | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N,N'-bis(2-hydroxyethyl)propanediamide (C7H14N2O4), the expected molecular weight is 190.19 g/mol . Electrospray ionization (ESI) in positive ion mode is a suitable technique.
Expected Molecular Ion Peak: [M+H]⁺ at m/z = 191.1
Potential Fragmentation Pattern: Fragmentation is likely to occur at the amide bonds and the C-C bonds adjacent to the hydroxyl and amino groups.
Safety and Handling
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Diethyl malonate: Combustible liquid. Handle in a well-ventilated area and avoid contact with skin and eyes.
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2-Aminoethanol (Ethanolamine): Corrosive and harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (gloves, safety goggles, lab coat) and work in a fume hood.
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The final product, N,N'-bis(2-hydroxyethyl)propanediamide, should be handled with care, assuming it may have irritant properties, pending toxicological evaluation.
Potential Applications in Research and Drug Development
The unique structural features of N,N'-bis(2-hydroxyethyl)propanediamide make it a versatile molecule for further investigation.
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Drug Delivery: The hydroxyl groups can be functionalized to attach drugs or targeting moieties, and the diamide backbone can be incorporated into biodegradable polymers for controlled release applications.
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Biomaterials: This compound can act as a crosslinking agent for hydrogels and other biomaterials due to the presence of reactive hydroxyl groups.
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Medicinal Chemistry: Malonamide derivatives have been explored for various therapeutic applications, and this compound could serve as a starting material for the synthesis of novel drug candidates. Amide functionalities are prevalent in many approved drugs and molecules in the drug development pipeline.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of N,N'-bis(2-hydroxyethyl)propanediamide. By following the outlined procedures, researchers can reliably prepare this compound for further investigation into its potential applications in various scientific fields, particularly in drug development and materials science. The provided characterization data, based on established principles and data from analogous compounds, will serve as a valuable reference for the verification of the synthesized product.
References
- Falamaki, C., & Edrissi, M. (2009). N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. Tenside Surfactants Detergents, 46(2), 118-121.
- Al-Hamdani, A. A. S., & Al-Khafaji, N. J. H. (2014). Synthesis and characterization of N,N'-bis[2-hydroxyethyl]-1,4,6,8-naphthalenediimide with para substituted of phenols based on charge-transfer complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 597-606.
- Ramírez-Gualito, K., et al. (2012). Infrared spectra of Fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide.
- Roy, K., et al. (2022). Amide functionality containing drugs and molecules under drug pipeline.
